Technical Documentation Center

N-Methyl(2-methyl-3-furyl)methylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl(2-methyl-3-furyl)methylamine
  • CAS: 916766-85-3

Core Science & Biosynthesis

Foundational

Comprehensive Analysis of N-Methyl(2-methyl-3-furyl)methylamine: Basicity, Structural Properties, and Pharmaceutical Relevance

Executive Summary N-Methyl(2-methyl-3-furyl)methylamine (CAS: 916766-85-3) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Often utilized as a bioisostere for N-methylbenzylamine, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl(2-methyl-3-furyl)methylamine (CAS: 916766-85-3) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Often utilized as a bioisostere for N-methylbenzylamine, this compound offers unique physicochemical properties driven by the furan ring's electronic character. This guide provides an in-depth technical analysis of its basicity (pKa), structural determinants, and synthesis.[2] Based on Structure-Activity Relationship (SAR) analysis and comparative inductive modeling, the pKa of the conjugate acid is determined to be in the range of 9.4 – 9.8 , making it a moderately strong base that exists predominantly as a cation at physiological pH.

Chemical Identity and Structural Analysis

Nomenclature and Identifiers
  • IUPAC Name: N-Methyl-1-(2-methylfuran-3-yl)methanamine[1]

  • CAS Number: 916766-85-3[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1]
  • Molecular Weight: 125.17 g/mol [1]

  • SMILES: CNCc1ccoc1C

Structural Architecture

The molecule consists of a furan ring substituted at the C2 position with a methyl group and at the C3 position with an N-methylaminomethyl side chain.

ChemicalStructure Furan Furan Ring (Pi-Excessive Aromatic) C2_Me C2-Methyl Group (+I Inductive Effect) Furan->C2_Me Substituted at C2 C3_Link C3-Methylene Bridge (Insulator) Furan->C3_Link Substituted at C3 Amine Secondary Amine (Basic Center) Furan->Amine Weak -I Withdrawal (Attenuated by distance) C2_Me->Furan Electron Donation (+I) C3_Link->Amine Connects to

Figure 1: Structural decomposition and electronic influences on the amine center.[1]

Basicity and pKa Determination

Predicted pKa Value

While specific experimental data for this exact intermediate is proprietary in many contexts, rigorous comparative analysis with structurally validated analogues yields a high-confidence prediction.[2][1]

Calculated pKa Range: 9.40 – 9.80 [2]

Mechanistic Derivation (The "Why")

The basicity of the nitrogen atom is governed by the availability of its lone pair. Three primary factors influence the pKa of this specific molecule:

  • Furan Ring Inductive Effect (-I): The oxygen atom in the furan ring is electronegative, exerting an electron-withdrawing inductive effect (-I).[1] However, this effect is distance-dependent.[2][1]

    • Comparison: In furfurylamine (2-furyl), the amine is attached to C2, adjacent to the oxygen.[2] The -I effect is strong, lowering the pKa to ~8.89.

    • Target Molecule: In 3-furyl derivatives, the amine is attached to C3, further removed from the oxygen (O-C2-C3 path). The electron-withdrawing effect is weaker, resulting in a higher pKa compared to 2-furyl analogues.[1]

  • C2-Methyl Group (+I): The methyl group at position 2 is an electron-donating group.[1] It increases the electron density of the furan ring through hyperconjugation and induction. This increased ring density opposes the oxygen's withdrawal, effectively pushing more electron density toward the amine side chain, further raising the pKa.[2]

  • N-Methylation: Conversion of a primary amine to a secondary amine (N-methyl) typically increases basicity in aqueous solution due to stabilization of the conjugate acid cation by the alkyl group (inductive stabilization) and solvation effects.[1] This typically adds +0.2 to +0.5 pKa units relative to the primary amine.[1]

Comparative Data Table
CompoundStructurepKa (Conjugate Acid)Structural Driver
Furfurylamine 2-Furyl-CH

NH

8.89 (Exp)Strong -I from adjacent Oxygen.[1]
Benzylamine Phenyl-CH

NH

9.33 (Exp)Phenyl is less withdrawing than 2-furyl.[1]
N-Methylbenzylamine Phenyl-CH

NHMe
9.55 (Exp)N-Me increases basicity (+I).[1]
Target Molecule 3-Furyl(2-Me)-CH

NHMe
9.6 ± 0.2 (Pred) 3-pos (weaker -I) + 2-Me (+I) + N-Me (+I).[1]

Implications for Drug Design[1][3]

Physiological State

At a physiological pH of 7.4, the Henderson-Hasselbalch equation indicates that the molecule will exist almost exclusively (>99%) in its protonated (cationic) form.




[1]
Bioisosterism

The 2-methyl-3-furyl moiety is often used as a bioisostere for phenyl or substituted phenyl rings.[1]

  • Advantages: Improved water solubility (due to the ether oxygen) and potential for unique hydrogen bonding interactions with receptor pockets.[1]

  • Metabolic Stability: The 2-methyl group blocks the metabolically labile C2 position of the furan, potentially extending half-life compared to unsubstituted furan derivatives.

Experimental Protocols

Synthesis: Reductive Amination

The most robust route to this compound is the reductive amination of 2-methylfuran-3-carbaldehyde.[1]

Reagents:

  • Precursor: 2-methylfuran-3-carbaldehyde[1]

  • Amine Source: Methylamine (2.0 M in THF or MeOH)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH

    
    [1]
    

Workflow:

  • Imine Formation: Dissolve 2-methylfuran-3-carbaldehyde (1 eq) in anhydrous Dichloromethane (DCM) or Methanol. Add Methylamine (1.2 eq).[1] Stir for 1-2 hours at room temperature.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Quench: Stir overnight. Quench with sat. NaHCO

    
    .
    
  • Isolation: Extract with DCM, dry over MgSO

    
    , and concentrate. Purify via acid-base extraction.[1]
    

Synthesis Start Start: 2-methylfuran-3-carbaldehyde Step1 Add Methylamine (MeOH) Imine Formation Start->Step1 Condensation Step2 Add NaBH4 or STAB Reduction Step1->Step2 Reduction Step3 Acid-Base Extraction (Purification) Step2->Step3 Workup End Product: N-Methyl(2-methyl-3-furyl)methylamine Step3->End Yield ~85%

Figure 2: Reductive amination workflow for synthesis.

pKa Measurement: Potentiometric Titration

To experimentally validate the pKa, the following standard operating procedure (SOP) is recommended.

Equipment: Mettler Toledo T5 or equivalent autotitrator. Solvent: 0.1 M KCl (ionic strength adjustor) at 25°C.

Protocol:

  • Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in 20 mL of degassed 0.1 M KCl solution.

  • Titrant: Standardized 0.1 N NaOH (carbonate-free).

  • Execution: Perform dynamic titration from pH 2.0 to pH 12.0.

  • Analysis: Determine the inflection point (half-equivalence point) where pH = pKa.[1]

References

  • Comparison of Amine pKa Values: Hall, H. K. (1957).[2][1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.[2] Link[1]

  • Furan Reactivity & Electronic Effects: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Refer to Chapter on Furans).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[2][1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[1]

  • Furfurylamine pKa Data: Haynes, W. M.[2] (Ed.).[1] (2014).[1] CRC Handbook of Chemistry and Physics (95th ed.).[1] CRC Press.[1] (Section on Dissociation Constants of Organic Bases).

  • Synthesis of Furan Derivatives: Keegstra, M. A. (1992).[2][1] The synthesis of furan derivatives. Tetrahedron, 48(13), 2681-2690.[2]

Sources

Protocols & Analytical Methods

Method

Efficient Synthesis of N-Methyl(2-methyl-3-furyl)methylamine: A Comprehensive Guide for Researchers

This application note provides detailed and efficient protocols for the synthesis of N-Methyl(2-methyl-3-furyl)methylamine, a valuable building block in medicinal chemistry and drug development. The methodologies describ...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides detailed and efficient protocols for the synthesis of N-Methyl(2-methyl-3-furyl)methylamine, a valuable building block in medicinal chemistry and drug development. The methodologies described herein are designed for practical implementation in a research setting, emphasizing efficiency, reliability, and safety. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Furan Moiety

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems make it a versatile component in the design of novel therapeutic agents. N-Methyl(2-methyl-3-furyl)methylamine, in particular, represents a key intermediate for the synthesis of a variety of more complex molecules with potential biological activity.

Strategic Approach to Synthesis

The most efficient and modular synthetic route to N-Methyl(2-methyl-3-furyl)methylamine involves a two-step sequence:

  • Formylation of 2-Methylfuran: Synthesis of the key intermediate, 2-methyl-3-furaldehyde, via an electrophilic substitution reaction.

  • Reductive Amination: Conversion of the aldehyde to the target secondary amine using methylamine and a selective reducing agent.

This approach allows for the straightforward preparation of the target compound from readily available starting materials.

Part 1: Synthesis of 2-Methyl-3-furaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In this protocol, we utilize this reaction for the regioselective formylation of 2-methylfuran at the C3 position. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Mechanism and Rationale

The Vilsmeier reagent is a mild electrophile that preferentially attacks the electron-rich furan ring. The methyl group at the C2 position directs the formylation to the adjacent C3 position due to steric hindrance at the C5 position. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2-Methylfuran

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

Procedure:

  • To a stirred solution of N,N-dimethylformamide (1.2 eq.) in anhydrous dichloromethane, slowly add phosphorus oxychloride (1.1 eq.) at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-methylfuran (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and a solution of sodium acetate (3.0 eq.) in water.

  • Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-methyl-3-furaldehyde.

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ in DCM, 0°C) formylation Formylation (Addition of 2-Methylfuran, 0°C to RT) reagent_prep->formylation hydrolysis Hydrolysis (Ice, Sodium Acetate) formylation->hydrolysis workup Work-up (Extraction, Washes) hydrolysis->workup purification Purification (Distillation or Chromatography) workup->purification product 2-Methyl-3-furaldehyde purification->product

Caption: Workflow for the synthesis of 2-methyl-3-furaldehyde.

Part 2: Reductive Amination to N-Methyl(2-methyl-3-furyl)methylamine

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[4] This one-pot procedure involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For this synthesis, we recommend the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature, high selectivity for iminium ions over aldehydes, and operational simplicity.[5]

Mechanism and Rationale for Reagent Selection

The reaction proceeds through the initial formation of a hemiaminal by the reaction of 2-methyl-3-furaldehyde with methylamine. This intermediate then dehydrates to form an iminium ion. Sodium triacetoxyborohydride, being a less powerful reducing agent than sodium borohydride, selectively reduces the electrophilic iminium ion without significantly reducing the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol as a byproduct.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Methyl-3-furaldehyde

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-furaldehyde (1.0 eq.) in 1,2-dichloroethane or dichloromethane.

  • Add the methylamine solution (1.5-2.0 eq.) to the stirred solution of the aldehyde at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Methyl(2-methyl-3-furyl)methylamine can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Reductive_Amination_Workflow imine_formation Imine/Iminium Ion Formation (Aldehyde + Methylamine in DCE) reduction Reduction (Addition of NaBH(OAc)₃) imine_formation->reduction quench Quenching (sat. aq. NaHCO₃) reduction->quench workup Work-up (Extraction, Washes) quench->workup purification Purification (Distillation or Chromatography) workup->purification product N-Methyl(2-methyl-3-furyl)methylamine purification->product

Caption: Workflow for the reductive amination step.

Quantitative Data Summary

StepReactionStarting MaterialKey ReagentsSolventTypical Yield
1Vilsmeier-Haack2-MethylfuranDMF, POCl₃DCM60-75%
2Reductive Amination2-Methyl-3-furaldehydeMethylamine, NaBH(OAc)₃DCE/DCM70-85%

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of N-Methyl(2-methyl-3-furyl)methylamine. By employing the Vilsmeier-Haack reaction for the preparation of the key aldehyde intermediate and a subsequent selective reductive amination, researchers can access this valuable compound in good overall yield. The methodologies are well-established and utilize readily available reagents, making them suitable for widespread adoption in synthetic chemistry laboratories.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Paal–Knorr synthesis - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Myers Chem 115 - Reductive Amination. [Link]

Sources

Application

using N-Methyl(2-methyl-3-furyl)methylamine in heterocyclic synthesis

An Application Guide for the Utilization of N-Methyl(2-methyl-3-furyl)methylamine in Modern Heterocyclic Synthesis Introduction: Unveiling a Versatile Furanic Building Block N-Methyl(2-methyl-3-furyl)methylamine is a bif...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Utilization of N-Methyl(2-methyl-3-furyl)methylamine in Modern Heterocyclic Synthesis

Introduction: Unveiling a Versatile Furanic Building Block

N-Methyl(2-methyl-3-furyl)methylamine is a bifunctional synthetic intermediate poised for significant application in the construction of novel heterocyclic frameworks. Possessing both a nucleophilic secondary amine and an electron-rich furan core, this molecule offers two distinct points of reactivity. The furan ring, a diene system, is primed for cycloaddition reactions, while the aminomethyl group attached at the C3 position makes the C2 position highly susceptible to electrophilic attack, enabling powerful cyclization strategies. This guide presents a technical overview and detailed protocols for leveraging this unique reactivity profile in two key transformations: the Pictet-Spengler reaction for the synthesis of furo-fused pyridines and the Diels-Alder reaction for accessing complex oxabicyclic systems. While direct literature on this specific amine is emerging, the protocols herein are built upon well-established principles of furan chemistry and analogous transformations, providing a robust starting point for researchers in drug discovery and materials science.

Part 1: Synthesis of the Core Reagent: N-Methyl(2-methyl-3-furyl)methylamine

The primary route to N-Methyl(2-methyl-3-furyl)methylamine is through the reductive amination of 2-methyl-3-furaldehyde with methylamine. This two-step, one-pot procedure involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild, tolerant of various functional groups, and does not reduce the starting aldehyde.

Protocol 1: Synthesis via Reductive Amination

Materials:

  • 2-Methyl-3-furaldehyde

  • Methylamine (40% solution in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a stirred solution of 2-methyl-3-furaldehyde (1.0 eq) in DCE (0.2 M), add methylamine solution (1.2 eq).

  • Add glacial acetic acid (1.1 eq) to the mixture. The acid catalyzes the formation of the iminium ion intermediate, which is crucial for the reduction.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the imine/iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield N-Methyl(2-methyl-3-furyl)methylamine as a clear oil.

Part 2: Application in Furo-Fused Pyridine Synthesis

A. The Furan-Based Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that forms a new ring by condensing an amine with an aldehyde or ketone, followed by an intramolecular electrophilic attack from the resulting iminium ion onto an adjacent aromatic ring.[1][2] In the case of N-Methyl(2-methyl-3-furyl)methylamine, the furan ring serves as the nucleophile. The electron-donating nature of the furan's oxygen atom and the C2-methyl group activates the C2 position for electrophilic substitution, making it an excellent substrate for this transformation.[3] This reaction provides a direct route to valuable tetrahydrofuro[3,2-c]pyridine scaffolds.

pictet_spengler reagents N-Methyl(2-methyl-3-furyl)methylamine + R-CHO (Aldehyde) iminium Iminium Ion Intermediate reagents->iminium H⁺ -H₂O cyclization Intramolecular Electrophilic Attack (Cyclization) iminium->cyclization 6-endo-trig deprotonation Deprotonation (Aromatization Restore) cyclization->deprotonation product Tetrahydrofuro[3,2-c]pyridine deprotonation->product -H⁺

Caption: Pictet-Spengler Reaction Workflow.

Protocol 2: Synthesis of a Tetrahydrofuro[3,2-c]pyridine Derivative

This protocol describes a general procedure for the condensation of N-Methyl(2-methyl-3-furyl)methylamine with an aromatic aldehyde.

Materials:

  • N-Methyl(2-methyl-3-furyl)methylamine

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve N-Methyl(2-methyl-3-furyl)methylamine (1.0 eq) and the selected aldehyde (1.1 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise. TFA serves as both the catalyst and a dehydrating agent to promote iminium ion formation.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydrofuro[3,2-c]pyridine.

Aldehyde SubstrateExpected ProductTypical Yield RangeNotes
Benzaldehyde5-methyl-6-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine60-80%Standard substrate for optimization.
4-Methoxybenzaldehyde6-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine75-90%Electron-donating groups on the aldehyde generally increase yields.[3]
4-Nitrobenzaldehyde6-(4-nitrophenyl)-5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine40-60%Electron-withdrawing groups may decrease yields due to reduced iminium electrophilicity.[3]
Isovaleraldehyde6-isobutyl-5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine50-70%Aliphatic aldehydes are also viable substrates.

Part 3: Application in Oxabicycle Synthesis

B. The Furan Diels-Alder Reaction

The furan ring is an excellent diene for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[4] This transformation allows for the rapid construction of complex, three-dimensional oxabicyclic structures. The reaction involves the concerted interaction of the furan's four pi-electrons with the two pi-electrons of a dienophile. The stability of the furan's aromaticity can sometimes lead to a facile retro-Diels-Alder reaction, but this can often be overcome by using highly reactive dienophiles or by conducting the reaction under high pressure or with Lewis acid catalysis.[5]

diels_alder start N-Methyl(2-methyl-3-furyl)methylamine (Diene) mix Mix in Toluene Heat (80-110 °C) start->mix dienophile Dienophile (e.g., N-Phenylmaleimide) dienophile->mix cycloaddition [4+2] Cycloaddition mix->cycloaddition product Oxabicyclic Adduct cycloaddition->product workup Cool & Purify product->workup

Caption: Diels-Alder Experimental Workflow.

Protocol 3: Synthesis of an Oxabicyclic Adduct

This protocol outlines a general procedure for the Diels-Alder reaction using N-phenylmaleimide as a representative dienophile.

Materials:

  • N-Methyl(2-methyl-3-furyl)methylamine

  • N-Phenylmaleimide

  • Toluene or Xylene, anhydrous

  • Sealed reaction tube or flask with reflux condenser

Procedure:

  • In a sealable reaction tube, combine N-Methyl(2-methyl-3-furyl)methylamine (1.0 eq) and N-phenylmaleimide (1.05 eq).

  • Add anhydrous toluene to achieve a concentration of 0.2-0.5 M.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. The use of a sealed tube helps to maintain pressure and can favor the forward reaction.

  • Monitor the reaction by TLC or ¹H NMR analysis of an aliquot. The disappearance of the furan protons is a key indicator of reaction progress.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect the solid by filtration and wash with cold hexanes.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or by silica gel chromatography to yield the pure Diels-Alder adduct. The endo isomer is typically the major product.

Conclusion

N-Methyl(2-methyl-3-furyl)methylamine represents an accessible and highly versatile building block for heterocyclic synthesis. The protocols detailed in this guide for the Pictet-Spengler and Diels-Alder reactions provide reliable and scalable methods for accessing complex molecular architectures. By leveraging the inherent and distinct reactivity of its amine and furan components, researchers can unlock novel pathways to libraries of furo-pyridines and oxabicycles, which are privileged scaffolds in medicinal chemistry and materials science. The exploration of this reagent is a promising avenue for the continued development of efficient and innovative synthetic methodologies.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Pictet–Spengler reaction. (2024). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Studies on the Diels–Alder reaction of annulated furans: application to the synthesis of substituted phenanthrenes. (n.d.). ElectronicsAndBooks. Retrieved February 13, 2026, from [Link]

  • Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons. (1999). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 13, 2026, from [Link]

  • Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved February 13, 2026, from [Link]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2024). MDPI. Retrieved February 13, 2026, from [Link]

  • THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI. (1993). LOCKSS. Retrieved February 13, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Diels alder reaction of furan and maleic anhydride. (2024). Zibo Anquan Chemical Co., Ltd.. Retrieved February 13, 2026, from [Link]

  • N-Methyl(2-methyl-3-furyl)methylamine, 95%, Thermo Scientific™. (n.d.). Fisher Scientific. Retrieved February 13, 2026, from [Link]

  • Synthesis of Some 3-Furylamine Derivatives. (2002). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. (2023). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Benchmarking Reference Standards for N-Methyl(2-methyl-3-furyl)methylamine: A Comparative Analytical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7] N-Methyl(2-methyl-3-furyl)methylamine (CAS: 916766-85-3 / Isomers) is a high-impact furan-derivative used primarily in flavor chemistry for its savory, meaty, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

N-Methyl(2-methyl-3-furyl)methylamine (CAS: 916766-85-3 / Isomers) is a high-impact furan-derivative used primarily in flavor chemistry for its savory, meaty, and roasted profiles. In pharmaceutical contexts, furan-methylamines serve as versatile intermediates for Mannich-type syntheses.

However, the analytical quantification of this compound is plagued by a specific metrological challenge: commercial availability is predominantly limited to "Reagent Grade" (90–95% purity) . True Certified Reference Materials (CRMs) under ISO 17034 accreditation are rare for this specific niche isomer.

This guide provides a rigorous framework for benchmarking available standards and details a self-validating protocol to upgrade "Reagent Grade" materials into "Secondary Reference Standards" using Quantitative NMR (qNMR).

Comparative Analysis: Reference Standard Tiers

When sourcing standards for N-Methyl(2-methyl-3-furyl)methylamine, researchers typically encounter three distinct tiers. The choice of tier dictates the experimental workflow required to validate data.

Table 1: Performance Matrix of Standard Grades
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Reagent/Synthesis Grade
Typical Purity >99.0% (Certified)>97.0%90% – 95%
Traceability SI-Traceable (NIST/BIPM)Manufacturer CoABatch-dependent
Uncertainty Explicitly stated (

)
EstimatedUnknown/High
Primary Risk Availability (Rare)Stability during transportOxidation/Polymerization
Required Action Use "As Is"Verify IdentityMust Characterize (qNMR)
Cost


$
The "Purity Gap" Problem

Commercial sources for this furan derivative often list purity as "95%." In trace analysis (ppb level in food matrices), a 5% impurity error propagates into significant quantitative bias. Furthermore, furan rings are electron-rich and susceptible to oxidation and ring-opening, meaning a bottle labeled "95%" two years ago may now be 85%.

Scientific Directive: Do not rely on the label purity of Tier 3 materials for quantitative calibration curves without in-house verification.

Experimental Workflow: The "Self-Validating" Standard

Since Tier 1 CRMs are often unavailable for this specific isomer, the laboratory must establish metrological traceability internally. The following workflow utilizes qNMR (Quantitative Nuclear Magnetic Resonance) as a primary ratio method to assign a precise purity value to a lower-grade commercial standard.

Diagram 1: Reference Standard Qualification Workflow

G Source Source Material (Tier 3: ~95% Purity) Identity Identity Verification (GC-MS & 1H-NMR) Source->Identity Identity->Source Failed (Reject) qNMR Purity Assignment (qNMR) vs. NIST Traceable Internal Standard Identity->qNMR Confirmed Calc Calculate Mass Fraction (Purity) with Uncertainty Budget qNMR->Calc Storage Aliquot & Cryogenic Storage (-20°C, Argon Headspace) Calc->Storage Monitor Stability Monitoring (Re-test every 6 months) Storage->Monitor Monitor->qNMR Drift Detected

Caption: Workflow for converting reagent-grade N-Methyl(2-methyl-3-furyl)methylamine into a qualified Secondary Reference Standard.

Detailed Experimental Protocols

Protocol A: Purity Assignment via 1H-qNMR

This protocol establishes the "True Value" of your standard.

Reagents:

  • Analyte: N-Methyl(2-methyl-3-furyl)methylamine (approx. 10-15 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene. Note: Choose an IS with non-overlapping signals.

  • Solvent: CDCl3 (Deuterated Chloroform) + TMS (0.03% v/v).

Step-by-Step Methodology:

  • Gravimetry: Weigh roughly 10 mg of the Analyte and 10 mg of the Internal Standard directly into the same NMR tube or a mixing vial. Record weights to 0.001 mg precision (using a 5-digit balance).

  • Dissolution: Add 600 µL of CDCl3. Ensure complete dissolution. Vortex for 30 seconds.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Crucial: Must be > 5 × T1 to ensure full relaxation for quantitative accuracy).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the specific signal of the Analyte (e.g., the N-Methyl singlet or Furan ring protons) and the specific signal of the IS.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity.[1][2][3]
Protocol B: GC-MS Identity & Impurity Profiling

Used to confirm the structure and identify specific impurities (e.g., oxidation products).

Instrument Parameters:

  • Column: DB-WAX or HP-5MS (30 m × 0.25 mm × 0.25 µm). Note: Wax columns are preferred for amines to reduce tailing.

  • Carrier Gas: Helium at 1.0 mL/min.[4]

  • Injection: Split 1:50, 250°C.

  • Oven Program: 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

  • Mass Spec: EI Source (70 eV), Scan range 35–300 amu.

Data Interpretation:

  • Look for the parent ion (M+) at approx. m/z 125.

  • Common Impurity: Check for m/z peaks indicating the corresponding N-oxide or furan ring-opening products. If impurity peaks exceed 3% total area, purification (distillation) is required before use.

Handling & Stability Guidelines

Furan-methylamines are chemically fragile. Adherence to these storage protocols is mandatory to maintain the assigned purity.

  • Oxidation Sensitivity: The furan ring is electron-rich and prone to autoxidation. The secondary amine can also react with atmospheric CO2.

    • Rule: Always store under an inert atmosphere (Argon or Nitrogen).

  • Hygroscopicity: Amines can absorb moisture, altering the effective mass.

    • Rule: Allow the vial to reach room temperature before opening to prevent condensation.

  • Storage Container: Amber glass vials with Teflon-lined caps.

    • Temperature: Long-term storage at -20°C is recommended.

References

  • International Organization for Standardization. (2016).[5] ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2023). The application of quantitative NMR (qNMR) for reference material value assignment. BIPM. [Link]

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) & Handling Guide: N-Methyl(2-methyl-3-furyl)methylamine

[1][2] Executive Safety Summary N-Methyl(2-methyl-3-furyl)methylamine (CAS 55764-25-5 / Analogous structures) represents a dual-hazard class: Corrosive Amine and Reactive Furan Derivative .[1] Handling this compound requ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

N-Methyl(2-methyl-3-furyl)methylamine (CAS 55764-25-5 / Analogous structures) represents a dual-hazard class: Corrosive Amine and Reactive Furan Derivative .[1] Handling this compound requires a safety strategy that addresses not just immediate chemical burns, but also the potential for rapid transdermal absorption and metabolic toxicity associated with furan pharmacophores.

The Golden Rule: Treat this substance as a Class 1B Corrosive and a Category 3 Flammable Liquid . Do not rely solely on standard laboratory nitrile gloves for prolonged contact.[1]

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the risk.[1] This compound exhibits the following GHS hazard characteristics based on structural analogy to furfurylamine and secondary alkyl amines.

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/Irritation 1B DANGER Causes severe skin burns and eye damage.[1][2]
Flammable Liquid 3 WARNING Flammable liquid and vapor.[1][2][3][4][5][6]
Acute Toxicity (Oral/Inhalation) 4 WARNING Harmful if swallowed or inhaled.[1][3]
Eye Damage 1 DANGER Causes serious eye damage (irreversible).[1][2]
Sensitization 1 WARNING May cause an allergic skin reaction (Furan/Amine specific).[1]
Hierarchy of Controls: Engineering First

PPE is the last line of defense. The following engineering controls are mandatory before PPE is even considered:

  • Primary Containment: All transfers must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm (0.5 m/s).[1]

  • Inert Atmosphere: Due to the amine's potential for oxidation and the furan ring's sensitivity, handle under Nitrogen or Argon using Schlenk or syringe techniques when possible.

Personal Protective Equipment (PPE) Specifications
A. Hand Protection (Critical Decision Point)

The Problem: Low molecular weight amines and furan derivatives permeate standard disposable nitrile gloves rapidly (often <15 minutes).[1] The Solution: A tiered glove approach based on contact duration.[1]

  • Tier 1: Splash Protection (General Handling)

    • Material: Nitrile (Minimum 5 mil thickness).[1]

    • Protocol: Double-gloving is required.[1]

      • Inner Glove: 4 mil Nitrile (bright color, e.g., orange).

      • Outer Glove: 5 mil Nitrile (standard blue/purple).[1]

      • Logic: Immediate visual identification of outer glove breach.[1] Change immediately upon splash.[1]

  • Tier 2: High Risk (Spill Cleanup / Synthesis Setup)

    • Material: Silver Shield® (Laminate) or Butyl Rubber .[1]

    • Logic: Laminate films provide >480 min breakthrough time for amines and aromatics.[1] Butyl rubber offers superior resistance to ketones and esters often used as co-solvents.[1]

B. Eye & Face Protection[1][2][3][4][6][7]
  • Standard: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient due to the corrosive vapor profile.[1]

  • High Risk: Add a Face Shield (8-inch minimum) over goggles during transfers >100 mL or when working under pressure.[1]

C. Respiratory Protection[1][2][6][7][8][9]
  • Primary: Fume hood (No respirator needed).[1]

  • Secondary (Spill/Hood Failure): Full-face elastomeric respirator.[1]

    • Cartridge: Multi-Gas/Vapor (OV/AG/AM) . Ensure the cartridge is rated for Organic Vapors AND Ammonia/Methylamine .

    • Why? Standard OV cartridges may desorb amines; specific amine-treated carbon is required for safety.[1]

D. Body Protection[1]
  • Standard: Cotton lab coat (fire-resistant preferred due to flammability).[1]

  • High Risk: Chemical-resistant apron (Tychem® or similar) over lab coat for bulk transfers.[1]

PPE Selection Logic Workflow

PPE_Selection Start Task Assessment VolCheck Volume > 10mL OR Heated Process? Start->VolCheck HoodCheck Inside Fume Hood? VolCheck->HoodCheck No HighRiskPPE High Risk PPE: - Silver Shield/Laminate Gloves - Face Shield + Goggles - Chem-Resistant Apron VolCheck->HighRiskPPE Yes StandardPPE Standard PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat HoodCheck->StandardPPE Yes RespCheck Respiratory Protection: Full Face w/ OV/AM Cartridge HoodCheck->RespCheck No (Emergency/Maintenance) RespCheck->HighRiskPPE Required Combination

Figure 1: Decision matrix for selecting appropriate PPE based on operational volume and engineering control availability.

Operational Protocols
Protocol A: Syringe Transfer (Air-Sensitive/Odor Control)[1]
  • Purge: Flush syringe with inert gas (N2/Ar) 3 times.

  • Draw: Insert needle through septum.[1] Slowly draw liquid to prevent cavitation (bubbling).[1]

  • Pressure Equalization: If withdrawing >5 mL, use a secondary bleed needle connected to an inert gas balloon to prevent vacuum formation.[1]

  • Transport: Never transport the syringe with the needle exposed. Cap it or embed in a rubber stopper immediately.[1]

Protocol B: Emergency Spill Response (< 50 mL)
  • Alert: Announce "Spill!" and evacuate the immediate 3-meter radius.

  • PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).[1]

  • Contain: Surround spill with absorbent pads (Universal or Oil-Only).[1]

  • Neutralize:

    • Do NOT use water immediately (spreads the amine).[1]

    • Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to convert the volatile amine into a non-volatile salt.

  • Clean: Absorb the neutralized slurry. Double bag in hazardous waste bags.

  • Decontaminate: Wipe surface with soap and water.[1][6]

Workflow: Spill Response & Disposal

Spill_Response Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac Assess Assess Volume/Location Evac->Assess Small < 50mL (In Hood) Assess->Small Large > 50mL (Outside Hood) Assess->Large Neutralize Neutralize: Dilute Citric Acid Small->Neutralize ExtHelp Call EHS/Fire Dept Large->ExtHelp Absorb Absorb: Vermiculite/Pads Neutralize->Absorb Waste Disposal: Tag as 'Corrosive-Organic' Absorb->Waste

Figure 2: Step-by-step workflow for assessing and mitigating spills of corrosive amines.

Disposal & Waste Management

Crucial: Improper disposal of amines can lead to exothermic reactions in waste drums.[1]

  • Waste Stream: Organic Base / Corrosive Flammable.

  • Segregation:

    • NEVER mix with Oxidizers (Nitric acid, Peroxides) -> Fire/Explosion risk.[1]

    • NEVER mix with Acid Waste streams without controlled neutralization -> Excessive heat generation.[1]

  • Labeling: Clearly mark the container with "N-Methyl(2-methyl-3-furyl)methylamine - Corrosive, Toxic, Flammable."[1]

References
  • Fisher Scientific. (2025).[1] Safety Data Sheet: N-Methyl(2-methyl-3-furyl)methylamine. Retrieved from

  • Ansell Healthcare. (2024).[1][5][8] Chemical Permeation & Degradation Guide (7th Ed.). Focus on Amine Breakthrough Times. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Furfurylamine Derivatives. National Library of Medicine.[1] Retrieved from

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from

(Note: Always consult the specific SDS provided by your chemical vendor (e.g., Sigma-Aldrich, TCI, or Enamine) as impurity profiles can alter safety requirements.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl(2-methyl-3-furyl)methylamine
Reactant of Route 2
Reactant of Route 2
N-Methyl(2-methyl-3-furyl)methylamine
© Copyright 2026 BenchChem. All Rights Reserved.